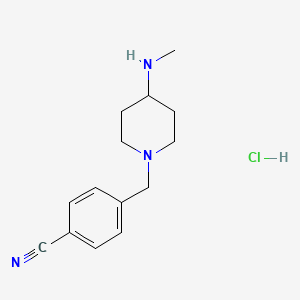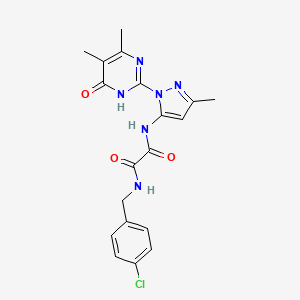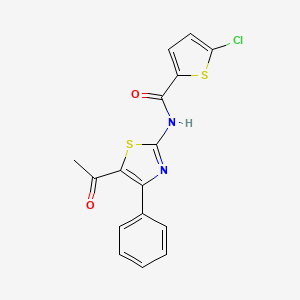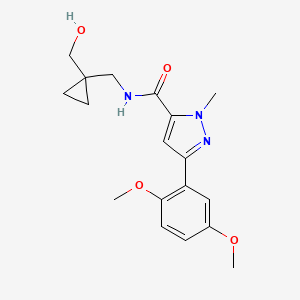
4-((4-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((4-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochloride is a chemical compound with significant applications in scientific research and industry. This compound features a benzene ring substituted with a cyano group (-CN) and a piperidine ring substituted with a methylamino group (-NCH3). The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-(aminomethyl)piperidine and 4-cyanobenzaldehyde.
Reaction Steps:
Formation of Schiff Base: The amine group of 4-(aminomethyl)piperidine reacts with the aldehyde group of 4-cyanobenzaldehyde to form a Schiff base.
Reduction: The Schiff base is then reduced, often using sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), to form the final product.
Purification: The product is purified through recrystallization or column chromatography.
Industrial Production Methods:
Batch Production: The compound is synthesized in batches, with careful control of reaction conditions to ensure consistency and purity.
Scale-Up: Industrial-scale production involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and minimize by-products.
Types of Reactions:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Various nucleophiles, such as alkyl halides, in the presence of a base.
Major Products Formed:
Oxidation: 4-(4-(Methylamino)piperidin-1-yl)methyl)benzoic acid.
Reduction: 4-(4-(Methylamino)piperidin-1-yl)methyl)benzylamine.
Substitution: Various substituted piperidines depending on the nucleophile used.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biochemical studies to investigate enzyme activities and binding interactions. Medicine: The compound is explored for its potential therapeutic effects, including its use in drug discovery and development. Industry: It is utilized in the manufacturing of polymers and other materials due to its reactive functional groups.
作用机制
The mechanism by which 4-((4-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The molecular pathways involved can vary widely based on the context of its use.
相似化合物的比较
4-(Aminomethyl)piperidine: Lacks the cyano group, resulting in different reactivity and applications.
4-(Methylamino)piperidine: Similar structure but without the benzene ring, leading to different chemical properties.
4-(Methylamino)benzonitrile: Lacks the piperidine ring, altering its biological and chemical behavior.
Uniqueness: The presence of both the cyano group and the piperidine ring in 4-((4-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochloride provides a unique combination of reactivity and functionality, making it valuable in various scientific and industrial applications.
This comprehensive overview highlights the significance of this compound in scientific research and industry. Its versatile chemical properties and applications make it a valuable compound for various fields.
属性
IUPAC Name |
4-[[4-(methylamino)piperidin-1-yl]methyl]benzonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3.ClH/c1-16-14-6-8-17(9-7-14)11-13-4-2-12(10-15)3-5-13;/h2-5,14,16H,6-9,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJVZHMBAIEXGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)CC2=CC=C(C=C2)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide](/img/structure/B2929616.png)

![11-(4-phenyloxane-4-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene](/img/structure/B2929620.png)
![2-(1-aminocyclohexyl)-1H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one hydrochloride](/img/structure/B2929621.png)
![N-(3-chloro-4-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2929622.png)
![4-Isobutyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B2929623.png)


![2-[Hydroxy(phenylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2929627.png)

![7-(2-fluorophenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2929629.png)
![2-(4-ethylphenyl)-N-(2-methoxybenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/new.no-structure.jpg)
![5-(azepane-1-sulfonyl)-1-[(2-chloro-6-fluorophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B2929634.png)
